molecular formula C18H21N7OS B12267094 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12267094
M. Wt: 383.5 g/mol
InChI Key: ISPVASYLRKUGLA-UHFFFAOYSA-N
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Description

4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring, and a morpholine moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution . One common synthetic route starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves three main steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of 4-[2-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators of inflammation and immune responses . By inhibiting these molecules, the compound can reduce inflammation and potentially slow the progression of certain diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they likely include various signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

4-[2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H21N7OS/c1-3-19-18(22-15(1)23-8-10-26-11-9-23)25-6-4-24(5-7-25)17-16-14(2-12-27-16)20-13-21-17/h1-3,12-13H,4-11H2

InChI Key

ISPVASYLRKUGLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2SC=C3)C4=NC=CC(=N4)N5CCOCC5

Origin of Product

United States

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